1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 899971-85-8
VCID: VC4522839
InChI: InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498

1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

CAS No.: 899971-85-8

Cat. No.: VC4522839

Molecular Formula: C24H27N3O3

Molecular Weight: 405.498

* For research use only. Not for human or veterinary use.

1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone - 899971-85-8

Specification

CAS No. 899971-85-8
Molecular Formula C24H27N3O3
Molecular Weight 405.498
IUPAC Name 1-[2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Standard InChI InChI=1S/C24H27N3O3/c1-3-29-19-10-8-18(9-11-19)21-16-22-20-6-4-5-7-23(20)30-24(27(22)25-21)12-14-26(15-13-24)17(2)28/h4-11,22H,3,12-16H2,1-2H3
Standard InChI Key RFFDMJWMXFUDOR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C

Introduction

The compound 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c] oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule featuring a spirocyclic structure. This structure integrates various chemical moieties, including a piperidine ring and a pyrazolo-oxazine framework, which contribute to its potential biological activity and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, similar compounds with spirocyclic structures have been studied for their pharmacological properties and potential therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of similar spirocyclic compounds typically involves multiple steps, including condensation reactions and cyclization processes. Specific conditions such as temperature, solvent choice, and catalysts can influence the yield and purity of the final product.

Synthesis Steps:

  • Starting Materials: Typically involve aromatic amines, aldehydes, and other precursors necessary for forming the spirocyclic core.

  • Condensation and Cyclization: Involves the formation of the pyrazolo-oxazine ring through condensation reactions followed by cyclization.

  • Introduction of Functional Groups: Addition of the ethoxyphenyl and ethanone moieties through further chemical transformations.

Biological Activity and Applications

Spirocyclic compounds, including those with pyrazolo-oxazine frameworks, have been explored for their potential biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects. The presence of diverse functional groups in these compounds allows them to interact with various biological targets, making them valuable scaffolds for drug design.

Potential Biological ActivitiesDescription
Anti-inflammatoryInteraction with enzymes or receptors involved in inflammation pathways
AnticancerPotential to inhibit cell proliferation or induce apoptosis in cancer cells
NeuroprotectivePossible interaction with neurotransmitter systems or protection against neurodegenerative processes

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